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molecular formula C10H10N4 B8589025 6'-Hydrazino-2,2'-bipyridine

6'-Hydrazino-2,2'-bipyridine

Cat. No. B8589025
M. Wt: 186.21 g/mol
InChI Key: SXUWTNWCRGAKOZ-UHFFFAOYSA-N
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Patent
US04550166

Procedure details

A mixture of 4.0 g of 6'-chloro-2,2'-bipyridine and 10 ml of anhydrous hydrazine in 50 ml of dry pyridine was refluxed for 48 hours. Additional hydrazine (10 ml) was added and the solution was refluxed for an additional 72 hours while 5 ml portions of hydrazine were added at 18 hour intervals. The volatiles were removed under vacuum, the residue dissolved in ether, dried over sodium sulfate and concentrated to a solid. This solid was recrystallized from ether-heptane, giving 3.0 g of 6'-hydrazino-2,2'-bipyridine as white crystals, mp 69°-70° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:5]=[CH:4][CH:3]=1.[NH2:14][NH2:15]>N1C=CC=CC=1>[NH:14]([C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:5]=[CH:4][CH:3]=1)[NH2:15]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)C1=NC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
NN
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 48 hours
Duration
48 h
ADDITION
Type
ADDITION
Details
were added at 18 hour intervals
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
CUSTOM
Type
CUSTOM
Details
This solid was recrystallized from ether-heptane

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=CC=CC(=N1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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